molecular formula C28H43N9O6 B121600 Pyroglutamyl-leucyl-glycyl-arginyl-phenylalaninamide CAS No. 148297-92-1

Pyroglutamyl-leucyl-glycyl-arginyl-phenylalaninamide

Cat. No. B121600
M. Wt: 601.7 g/mol
InChI Key: JOJUNHUHLMUZOG-TUFLPTIASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyroglutamyl-leucyl-glycyl-arginyl-phenylalaninamide (PLGRA) is a peptide that has been studied extensively for its potential applications in scientific research. This peptide is composed of five amino acids and has been shown to have a range of biochemical and physiological effects. In

Scientific Research Applications

Pyroglutamyl-leucyl-glycyl-arginyl-phenylalaninamide has been used in a variety of scientific research applications, including as a model peptide for studying protein-protein interactions and as a tool for investigating the mechanisms of protein folding and misfolding. Additionally, Pyroglutamyl-leucyl-glycyl-arginyl-phenylalaninamide has been used as a substrate for enzymes involved in post-translational modifications.

Mechanism Of Action

The mechanism of action of Pyroglutamyl-leucyl-glycyl-arginyl-phenylalaninamide is not well understood. However, it has been shown to interact with a variety of proteins, including chaperones and enzymes. Additionally, Pyroglutamyl-leucyl-glycyl-arginyl-phenylalaninamide has been shown to form stable complexes with other peptides and proteins.

Biochemical And Physiological Effects

Pyroglutamyl-leucyl-glycyl-arginyl-phenylalaninamide has been shown to have a range of biochemical and physiological effects, including the ability to modulate protein folding and stability. Additionally, Pyroglutamyl-leucyl-glycyl-arginyl-phenylalaninamide has been shown to inhibit the aggregation of amyloid beta peptides, which are associated with Alzheimer's disease. Pyroglutamyl-leucyl-glycyl-arginyl-phenylalaninamide has also been shown to interact with a variety of enzymes involved in post-translational modifications.

Advantages And Limitations For Lab Experiments

One advantage of using Pyroglutamyl-leucyl-glycyl-arginyl-phenylalaninamide in lab experiments is its small size, which allows for easy synthesis and purification. Additionally, Pyroglutamyl-leucyl-glycyl-arginyl-phenylalaninamide has been well-characterized, making it a reliable model peptide for studying protein-protein interactions and protein folding. However, one limitation of using Pyroglutamyl-leucyl-glycyl-arginyl-phenylalaninamide is its limited solubility in aqueous solutions, which can make it difficult to study in certain experimental conditions.

Future Directions

There are several future directions for research involving Pyroglutamyl-leucyl-glycyl-arginyl-phenylalaninamide. One area of interest is the development of Pyroglutamyl-leucyl-glycyl-arginyl-phenylalaninamide-based probes for imaging protein-protein interactions in live cells. Additionally, Pyroglutamyl-leucyl-glycyl-arginyl-phenylalaninamide could be used as a model peptide for investigating the mechanisms of protein misfolding and aggregation in neurodegenerative diseases. Finally, Pyroglutamyl-leucyl-glycyl-arginyl-phenylalaninamide could be used as a substrate for enzymes involved in post-translational modifications, with the goal of developing new therapeutic strategies for diseases such as cancer and diabetes.
Conclusion:
In conclusion, Pyroglutamyl-leucyl-glycyl-arginyl-phenylalaninamide is a peptide that has been studied extensively for its potential applications in scientific research. Its small size and well-characterized properties make it a reliable model peptide for studying protein-protein interactions and protein folding. Future research involving Pyroglutamyl-leucyl-glycyl-arginyl-phenylalaninamide could lead to new insights into the mechanisms of protein misfolding and aggregation, as well as the development of new therapeutic strategies for a variety of diseases.

Synthesis Methods

Pyroglutamyl-leucyl-glycyl-arginyl-phenylalaninamide can be synthesized using solid-phase peptide synthesis (SPPS) techniques. This involves the stepwise addition of amino acids to a resin-bound peptide chain. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC). The final product is characterized using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

properties

CAS RN

148297-92-1

Product Name

Pyroglutamyl-leucyl-glycyl-arginyl-phenylalaninamide

Molecular Formula

C28H43N9O6

Molecular Weight

601.7 g/mol

IUPAC Name

(2S)-N-[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]-5-oxopyrrolidine-2-carboxamide

InChI

InChI=1S/C28H43N9O6/c1-16(2)13-21(37-27(43)19-10-11-22(38)34-19)25(41)33-15-23(39)35-18(9-6-12-32-28(30)31)26(42)36-20(24(29)40)14-17-7-4-3-5-8-17/h3-5,7-8,16,18-21H,6,9-15H2,1-2H3,(H2,29,40)(H,33,41)(H,34,38)(H,35,39)(H,36,42)(H,37,43)(H4,30,31,32)/t18-,19-,20-,21-/m0/s1

InChI Key

JOJUNHUHLMUZOG-TUFLPTIASA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@@H]2CCC(=O)N2

SMILES

CC(C)CC(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C2CCC(=O)N2

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C2CCC(=O)N2

sequence

XLGRF

synonyms

pGlu-Leu-Gly-Arg-Phe-amide
pGlu-Leu-Gly-Arg-Phe-NH2
pyroglutamyl-leucyl-glycyl-arginyl-phenylalaninamide

Origin of Product

United States

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